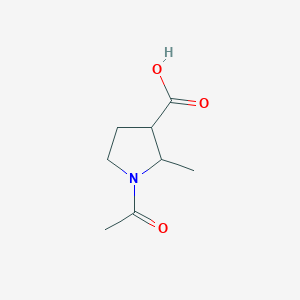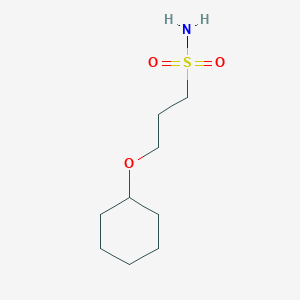
3-(Cyclohexyloxy)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)propane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with cyclohexanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol displaces the chloride ion, forming the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexyloxy)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides, which can further react with amines to produce sulfonamides.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Bases like triethylamine and solvents such as acetonitrile are used.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Cyclohexyloxy)propane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a scaffold for the development of new drugs, especially those targeting bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)propane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
N-(Cyclohexyloxy)benzenesulfonamide: Similar structure but with a benzene ring instead of a propane chain.
Uniqueness: 3-(Cyclohexyloxy)propane-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclohexyloxy group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-cyclohexyloxypropane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |
InChI Key |
OBENIRJNBHTHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


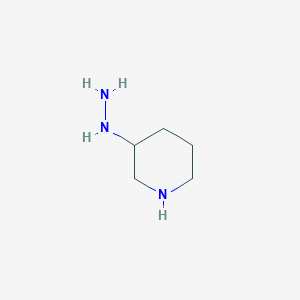
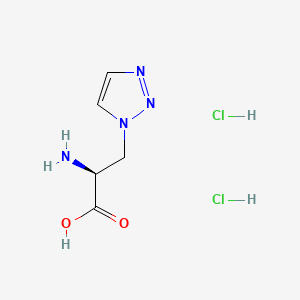
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
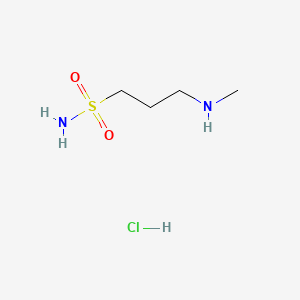
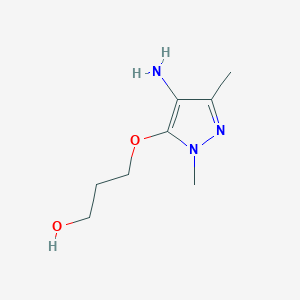
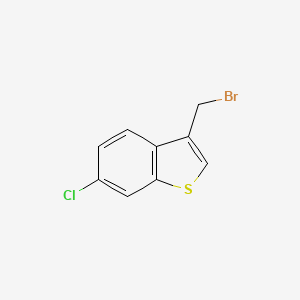

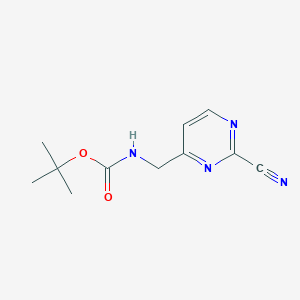

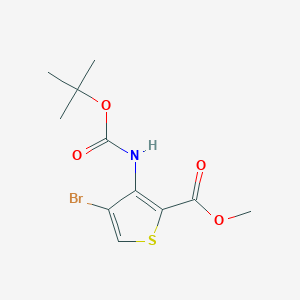

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
